1H-Isoindole-1,3(2H)-dione, 2-hydroxy-4,5,6,7-tetraphenyl-

Catalog No.
S13025645
CAS No.
664972-27-4
M.F
C32H21NO3
M. Wt
467.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Isoindole-1,3(2H)-dione, 2-hydroxy-4,5,6,7-tetr...

CAS Number

664972-27-4

Product Name

1H-Isoindole-1,3(2H)-dione, 2-hydroxy-4,5,6,7-tetraphenyl-

IUPAC Name

2-hydroxy-4,5,6,7-tetraphenylisoindole-1,3-dione

Molecular Formula

C32H21NO3

Molecular Weight

467.5 g/mol

InChI

InChI=1S/C32H21NO3/c34-31-29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(24-19-11-4-12-20-24)30(29)32(35)33(31)36/h1-20,36H

InChI Key

CNRMRKSNOUGQLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C3C(=C2C4=CC=CC=C4)C(=O)N(C3=O)O)C5=CC=CC=C5)C6=CC=CC=C6

1H-Isoindole-1,3(2H)-dione, 2-hydroxy-4,5,6,7-tetraphenyl- is a complex organic compound characterized by its unique structure, which includes an isoindole core and multiple phenyl substituents. This compound is part of the isoindole family and features a dione functional group, contributing to its potential reactivity and biological activity. The molecular formula for this compound is C24H18NO2C_{24}H_{18}NO_2, with a molecular weight of approximately 366.4 g/mol.

The structure consists of a five-membered ring fused to a six-membered ring, with the dione functionality located at the 1 and 3 positions of the isoindole. The presence of four phenyl groups at the 4, 5, 6, and 7 positions enhances its aromatic character and may influence its solubility and interactions with biological targets.

The chemical reactivity of 1H-Isoindole-1,3(2H)-dione derivatives often involves nucleophilic substitution reactions due to the electrophilic nature of the carbonyl groups present in the dione structure. These reactions can lead to the formation of various derivatives through:

  • Nucleophilic Addition: Nucleophiles can attack the carbonyl carbons, leading to the formation of new compounds.
  • Cyclization Reactions: The compound can participate in cyclization reactions under acidic or basic conditions, forming more complex ring structures.
  • Oxidation and Reduction: The dione can undergo redox reactions, altering its oxidation state and potentially leading to biologically active metabolites.

1H-Isoindole-1,3(2H)-dione derivatives have been studied for their biological activities, particularly their anti-inflammatory and analgesic properties. Research indicates that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. Some derivatives have shown:

  • Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
  • Antioxidant Properties: Some compounds exhibit significant antioxidant activity, protecting cells from oxidative stress.
  • Potential Anticancer Activity: Certain derivatives have been evaluated for their ability to induce apoptosis in cancer cells.

The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives typically involves several methods:

  • Condensation Reactions: Starting materials like phthalic anhydride can be reacted with amines or other nucleophiles under controlled conditions to form isoindole derivatives.
  • Cyclization from Precursors: Precursor compounds containing suitable functional groups can undergo cyclization reactions to form the isoindole core.
  • Modification of Existing Compounds: Existing isoindole derivatives can be modified through substitution reactions to introduce hydroxyl or phenyl groups.

The applications of 1H-Isoindole-1,3(2H)-dione derivatives span various fields:

  • Pharmaceuticals: Due to their biological activities, these compounds are being explored as potential drug candidates for treating inflammation-related diseases and certain cancers.
  • Material Science: Their unique structural properties make them candidates for use in organic electronics and photonic devices.
  • Biochemical Research: They serve as tools for studying enzyme inhibition and other biochemical pathways.

Interaction studies involving 1H-Isoindole-1,3(2H)-dione derivatives often focus on their binding affinities to specific biological targets:

  • Enzyme Inhibition Studies: These studies evaluate how well the compounds inhibit enzymes like cyclooxygenases or other relevant targets.
  • Molecular Docking Studies: Computational methods are used to predict how these compounds interact with target proteins at the molecular level.

Research has demonstrated that certain derivatives exhibit strong binding affinities towards Cyclooxygenase enzymes and other inflammatory mediators.

Several compounds share structural similarities with 1H-Isoindole-1,3(2H)-dione, each exhibiting unique properties:

Compound NameStructure CharacteristicsBiological Activity
Isoindoline-1,3-dioneSimilar core structure; fewer phenyl groupsAnti-inflammatory
PhthalimideContains a similar dione structure; lacks additional phenyl groupsAntimicrobial
BenzofuroxanFeatures a fused ring system; different substituentsAntiparasitic

These compounds highlight the diversity within the isoindole family while showcasing how variations in substituents can lead to distinct biological activities.

Early Developments in Isoindole-Dione Chemistry

The isoindole-1,3-dione scaffold, commonly known as phthalimide, has been a cornerstone of heterocyclic chemistry since its first synthesis in the 19th century. The introduction of hydroxyl and aryl substituents to this core emerged as a strategic approach to modulate electronic properties and biological activity. The specific derivative 2-hydroxy-4,5,6,7-tetraphenylisoindole-1,3-dione represents an advanced iteration of this structural motif, synthesized through modern aromatic substitution techniques.

Key milestones in its development include:

  • 2006: First documented entry in PubChem (CID 11328819), indicating its synthesis and characterization by contemporary research groups.
  • 2010s: Systematic exploration of polyaryl-substituted isoindole-diones for optoelectronic applications, driven by the compound’s extended π-conjugation system.

Table 1: Comparative Analysis of Related Isoindole-Dione Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
2-Hydroxy-4,5,6,7-tetraphenyl derivativeC₃₂H₂₁NO₃467.5664972-27-4
2-(2,4-Dinitrophenyl) derivativeC₁₄H₇N₃O₆313.2235843-60-8
2-Hydroxy-1H-isoindole-1,3(2H)-dioneC₈H₅NO₃163.13524-38-9

Synthetic Methodological Advances

The compound’s synthesis typically involves:

  • Core Formation: Condensation of phthalic anhydride derivatives with hydroxylamine precursors under acidic conditions.
  • Aryl Substitution: Sequential Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce phenyl groups at the 4,5,6,7 positions.

A notable reaction pathway proceeds as follows:$$\text{Phthalic anhydride} + \text{Hydroxylamine derivative} \xrightarrow{\text{AcOH, 120°C}} \text{2-Hydroxyisoindole-dione intermediate} \xrightarrow{\text{Phenylating agents}} \text{Target compound}$$This methodology parallels approaches used in synthesizing cholinesterase inhibitors containing isoindoline-dione scaffolds.

XLogP3

6.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

467.15214353 g/mol

Monoisotopic Mass

467.15214353 g/mol

Heavy Atom Count

36

Dates

Modify: 2024-08-10

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